molecular formula C6H11N3O B12510794 5-(3-Aminopropyl)-1,2-dihydropyrazol-3-one CAS No. 1368187-55-6

5-(3-Aminopropyl)-1,2-dihydropyrazol-3-one

Cat. No.: B12510794
CAS No.: 1368187-55-6
M. Wt: 141.17 g/mol
InChI Key: HKUSMMLJSPSXCL-UHFFFAOYSA-N
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Description

5-(3-Aminopropyl)-1,2-dihydropyrazol-3-one is a chemical compound with a unique structure that includes an aminopropyl group attached to a dihydropyrazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Aminopropyl)-1,2-dihydropyrazol-3-one typically involves the reaction of 3-aminopropylamine with a suitable dihydropyrazolone precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(3-Aminopropyl)-1,2-dihydropyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminopropyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

5-(3-Aminopropyl)-1,2-dihydropyrazol-3-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Aminopropyl)-1,2-dihydropyrazol-3-one involves its interaction with specific molecular targets and pathways. The aminopropyl group can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopropyltriethoxysilane: A similar compound used in surface functionalization and material synthesis.

    Tris(3-aminopropyl)amine: Another related compound with applications in coordination chemistry and catalysis.

Uniqueness

5-(3-Aminopropyl)-1,2-dihydropyrazol-3-one is unique due to its specific structure, which combines the properties of both the aminopropyl group and the dihydropyrazolone ring. This unique combination allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

1368187-55-6

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

5-(3-aminopropyl)-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C6H11N3O/c7-3-1-2-5-4-6(10)9-8-5/h4H,1-3,7H2,(H2,8,9,10)

InChI Key

HKUSMMLJSPSXCL-UHFFFAOYSA-N

Canonical SMILES

C1=C(NNC1=O)CCCN

Origin of Product

United States

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